molecular formula C8H7BN2O2 B13339456 (1,5-Naphthyridin-4-yl)boronic acid

(1,5-Naphthyridin-4-yl)boronic acid

Cat. No.: B13339456
M. Wt: 173.97 g/mol
InChI Key: YIVZDWRNGMHKFA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,5-Naphthyridin-4-yl)boronic acid typically involves the borylation of 1,5-naphthyridine derivatives. One common method is the palladium-catalyzed borylation of halogenated 1,5-naphthyridines using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: (1,5-Naphthyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-alkylated and N-arylated derivatives, which are valuable intermediates in the synthesis of more complex molecules .

Comparison with Similar Compounds

Uniqueness: (1,5-Naphthyridin-4-yl)boronic acid is unique due to its specific positioning of nitrogen atoms, which influences its chemical reactivity and biological activity. Its boronic acid functionality also makes it particularly valuable in cross-coupling reactions, setting it apart from other naphthyridine derivatives .

Properties

Molecular Formula

C8H7BN2O2

Molecular Weight

173.97 g/mol

IUPAC Name

1,5-naphthyridin-4-ylboronic acid

InChI

InChI=1S/C8H7BN2O2/c12-9(13)6-3-5-10-7-2-1-4-11-8(6)7/h1-5,12-13H

InChI Key

YIVZDWRNGMHKFA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=NC=C1)C=CC=N2)(O)O

Origin of Product

United States

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